

# Application Notes and Protocols for In Vivo Delivery of TK216/DT-216

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## Compound of Interest

Compound Name: SK-216

Cat. No.: B10788210

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## Introduction

The compound designation "**SK-216**" is associated with a preclinical plasminogen activator inhibitor-1 (PAI-1) inhibitor. However, a more extensively studied compound in clinical development with a similar designation is TK216, also known as DT-216. This document provides detailed application notes and protocols for the in vivo delivery of TK216/DT-216, a first-in-class therapeutic agent investigated for Ewing Sarcoma and Friedreich's Ataxia. Given the greater availability of clinical data for TK216/DT-216, this protocol will focus on this molecule.

TK216/DT-216 has distinct mechanisms of action for each indication. In Ewing Sarcoma, it was initially designed as an inhibitor of the EWS::FLI1 fusion protein, a key driver of the disease.[1][2] More recent studies, however, suggest that its cytotoxic effects may be mediated through the destabilization of microtubules.[3][4] For Friedreich's Ataxia, DT-216 is a GeneTAC™ (Gene Targeted Chimera) small molecule designed to target the expanded GAA repeat in the frataxin (FXN) gene, thereby restoring FXN protein expression.[5][6] A second-generation compound, DT-216P2, has been developed with an improved formulation for better tolerability.[5][7]

These protocols are intended for researchers, scientists, and drug development professionals involved in preclinical and clinical studies of TK216/DT-216.

## Quantitative Data Summary

The following tables summarize the quantitative data from clinical trials of TK216/DT-216 in Ewing Sarcoma and Friedreich's Ataxia.

Table 1: Phase I/II Clinical Trial of TK216 in Relapsed/Refractory Ewing Sarcoma[1][8][9]

Parameter	Value
Number of Patients	85
Median Age (years)	27 (range: 11-77)
Administration Route	Continuous Intravenous Infusion
Recommended Phase II Dose (RP2D)	200 mg/m <sup>2</sup> /day for 14 days
Most Frequent Adverse Events at RP2D	Neutropenia (44.7%), Anemia (29.4%), Leukopenia (29.4%)
Clinical Response at RP2D (Cohorts 9 & 10)	2 Complete Responses, 1 Partial Response, 14 Stable Disease
6-month Progression-Free Survival	11.9%

Table 2: Phase 1 Multiple-Ascending Dose Study of DT-216 in Friedreich's Ataxia[10][11]

Parameter	Value
Number of Patients	29
Administration Route	Weekly Intravenous Injections (3 doses)
Dose Cohorts	100 mg, 200 mg, 300 mg
Key Pharmacodynamic Finding (300 mg cohort)	30% mean increase in FXN mRNA in skeletal muscle (p<0.05 vs. placebo)
Notable Adverse Event	Injection site thrombophlebitis

## Experimental Protocols

## Protocol 1: In Vivo Delivery of TK216 for Ewing Sarcoma (Clinical Trial Protocol)

This protocol is based on the methodology of the Phase I/II clinical trial of TK216 in patients with relapsed or refractory Ewing Sarcoma.[\[1\]](#)[\[8\]](#)[\[12\]](#)

### 1. Patient Selection:

- Patients with a confirmed diagnosis of relapsed or refractory Ewing Sarcoma.
- Measurable disease as per RECIST v1.1 criteria.[\[12\]](#)
- Adequate organ function and performance status.
- A central venous catheter must be in place before the infusion of the study drug.[\[12\]](#)

### 2. Formulation and Administration:

- TK216 is administered as a continuous intravenous infusion.
- The recommended phase II dose is 200 mg/m<sup>2</sup> per day.[\[1\]](#)
- The infusion is administered over 14 days, followed by a rest period.[\[1\]](#)[\[13\]](#)
- For potential synergistic effects, vincristine may be co-administered.[\[1\]](#)

### 3. Monitoring and Evaluation:

- Monitor for adverse events, with a focus on hematological toxicities such as neutropenia, anemia, and leukopenia.[\[1\]](#)
- Assess tumor response using imaging techniques (e.g., MRI) according to RECIST v1.1 criteria.[\[12\]](#)
- Collect pharmacokinetic samples to determine the drug's concentration in plasma.

## Protocol 2: In Vivo Delivery of DT-216P2 for Friedreich's Ataxia (Clinical Trial Protocol)

This protocol is based on the planned Phase 1/2 clinical trial for the second-generation compound, DT-216P2.[\[5\]](#)[\[14\]](#)

### 1. Participant Selection:

- Healthy volunteers (for initial safety and PK) and patients with a genetic confirmation of Friedreich's Ataxia.
- Age and other inclusion/exclusion criteria as specified in the trial protocol.

### 2. Formulation and Administration:

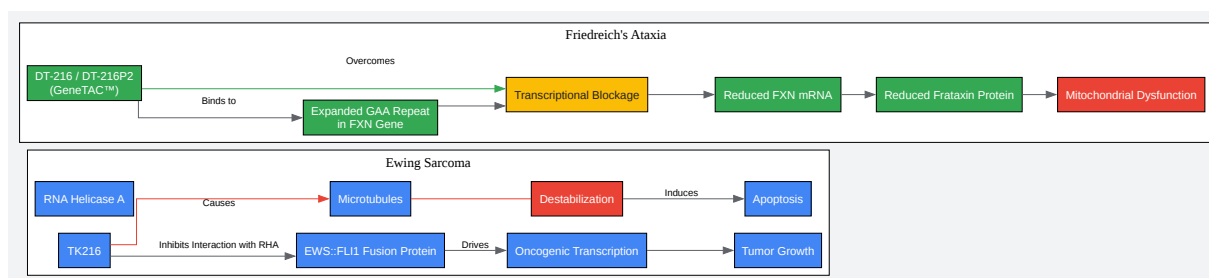
- DT-216P2 is formulated for intravenous and subcutaneous administration.
- The study will evaluate single and multiple ascending doses.
- Administration routes to be tested include intravenous infusion, subcutaneous infusion, and subcutaneous injection.[\[5\]](#)

### 3. Monitoring and Evaluation:

- Primary endpoints are safety and tolerability, with a focus on injection site reactions.
- Pharmacokinetic profiles will be determined for each administration route.
- Pharmacodynamic assessments will include the measurement of frataxin (FXN) mRNA and protein levels in relevant tissues (e.g., skeletal muscle, peripheral blood mononuclear cells).[\[5\]](#)[\[11\]](#)

## Visualizations

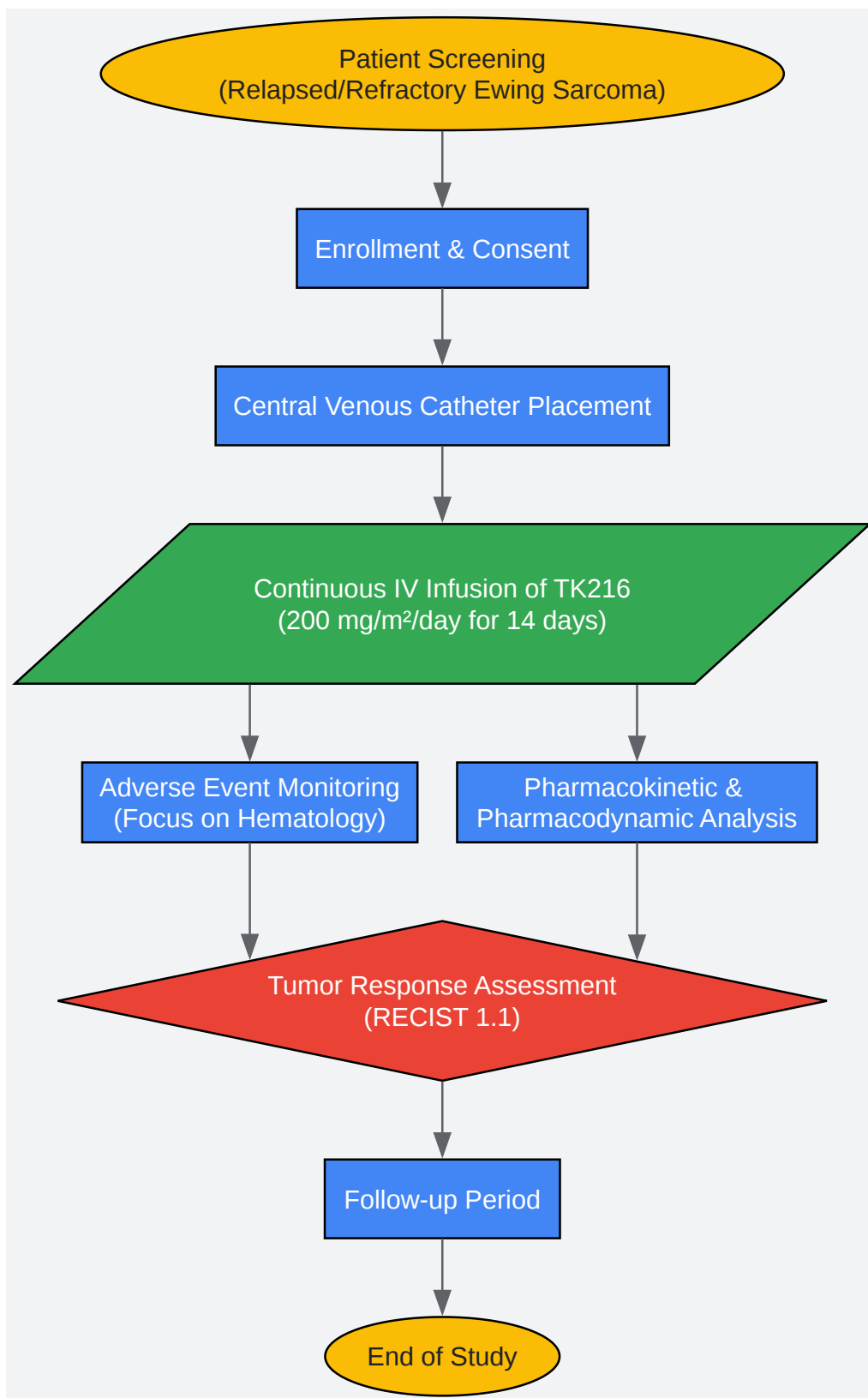
### Signaling Pathway Diagrams



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Caption: Mechanisms of action of TK216/DT-216 in Ewing Sarcoma and Friedreich's Ataxia.

## Experimental Workflow Diagram



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Caption: Experimental workflow for the Phase I/II clinical trial of TK216 in Ewing Sarcoma.

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## References

- 1. Open-Label, Multicenter, Phase I/II, First-in-Human Trial of TK216: A First-Generation EWS::FLI1 Fusion Protein Antagonist in Ewing Sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical Trial Spotlight Ewing Sarcoma - Children's National [innovationdistrict.childrensnational.org]
- 3. TK216 targets microtubules in Ewing sarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TK216 targets microtubules in Ewing sarcoma cells | bioRxiv [biorxiv.org]
- 5. curefa.org [curefa.org]
- 6. New and Emerging Drug and Gene Therapies for Friedreich Ataxia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ataxia.org.uk [ataxia.org.uk]
- 8. ascopubs.org [ascopubs.org]
- 9. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 10. neurologylive.com [neurologylive.com]
- 11. Design Therapeutics Reports Initial Results from Phase 1 Multiple-Ascending Dose Study of DT-216 for the Treatment of Friedrich Ataxia | Design Therapeutics, Inc [designtx.gcs-web.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. curefa.org [curefa.org]
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